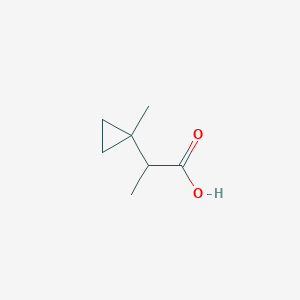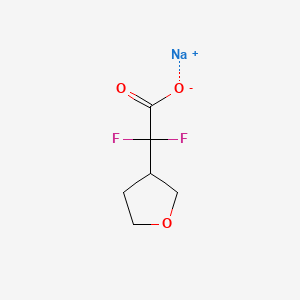![molecular formula C10H9F3N2O B13587945 (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is a compound of interest in various scientific fields due to its unique structure and properties. The presence of the trifluoromethyl group and the diazirinyl moiety makes it particularly useful in photochemical studies and as a photoaffinity label.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol typically involves the following steps:
Formation of the diazirinyl intermediate: This step involves the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions to form the diazirinyl intermediate.
Coupling with phenyl group: The intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Reduction to ethanol: The final step involves the reduction of the intermediate to form the ethanol derivative using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and photochemical processes.
Mecanismo De Acción
The mechanism of action of (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and binding sites.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- 1,2,4-triazole-containing scaffolds
- 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine
Uniqueness
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is unique due to its combination of the trifluoromethyl group and the diazirinyl moiety, which provides distinct photochemical properties and reactivity. This makes it particularly valuable in photochemical studies and as a photoaffinity label, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H9F3N2O |
|---|---|
Peso molecular |
230.19 g/mol |
Nombre IUPAC |
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol |
InChI |
InChI=1S/C10H9F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-6,16H,1H3/t6-/m1/s1 |
Clave InChI |
CEFMXEXAGBJWCT-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


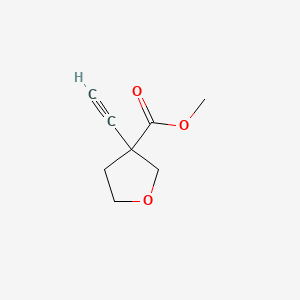
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
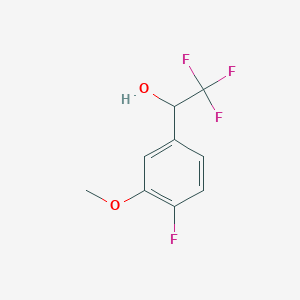
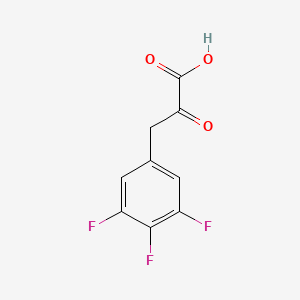

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
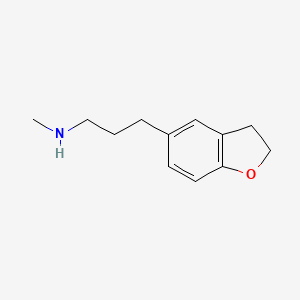
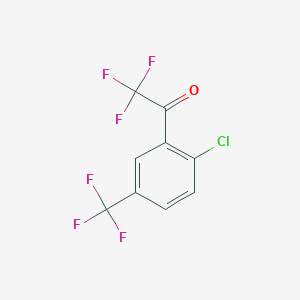
![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)

